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Compound of Interest

Compound Name: Cedrenol

Cat. No.: B1261940 Get Quote

This guide provides a comparative analysis of cedrenol and its synthetic analogs, focusing on

their structure-activity relationships (SAR) in the context of their anti-inflammatory properties.

The information is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of sesquiterpenoids.

Introduction
Cedrenol, a naturally occurring sesquiterpene alcohol found in the essential oil of cedar trees,

has garnered attention for its potential pharmacological activities.[1] Recent research has

focused on the synthesis of cedrenol analogs to explore and enhance its therapeutic

properties, particularly its anti-inflammatory effects. This guide summarizes the findings of a

key study that synthesized and evaluated a series of cedrenol derivatives as inhibitors of

Janus kinase 3 (JAK3), a crucial mediator in inflammatory signaling pathways.[2]

Data Presentation: Anti-Inflammatory Activity of
Cedrenol Analogs
The following table summarizes the in vitro inhibitory activity of a series of synthesized cedrol

(a stereoisomer of cedrenol) derivatives against JAK3 kinase. The data is extracted from a

study by Li et al. (2024), where a lower IC50 value indicates higher potency.[2]
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Compound Structure
JAK3 Inhibition IC50 (µM)
[2]

Cedrol (Parent Compound) Cedrol > 50

1

2-((((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-

yl)oxy)carbonyl)benzoic acid

15.32 ± 1.17

2

2-(((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl)oxy)acetic acid

8.24 ± 0.52

3

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-((2-

hydroxyethyl)amino)acetate

21.76 ± 1.53

4

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-

(dodecylamino)acetate

35.19 ± 2.11

5

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-((2-hydroxy-2-

phenylethyl)amino)acetate

19.88 ± 1.39

6

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-((1,3-

dihydroxypropan-2-

yl)amino)acetate

11.43 ± 0.88

7

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-

(diethylamino)acetate

41.52 ± 2.84
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8

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-

morpholinoacetate

13.67 ± 0.95

9

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-(4-

methylpiperazin-1-yl)acetate

28.91 ± 1.97

10

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-(4-(2-

hydroxyethyl)piperazin-1-

yl)acetate

9.75 ± 0.63

11

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-(piperazin-1-

yl)acetate

33.08 ± 2.21

12

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-(4-

acetylpiperazin-1-yl)acetate

16.24 ± 1.28

13

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-(4-

benzoylpiperazin-1-yl)acetate

25.17 ± 1.76

14

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-(4-(tert-

butoxycarbonyl)piperazin-1-

yl)acetate

12.83 ± 0.91

15 ((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 2-(4-

18.59 ± 1.33
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(ethoxycarbonyl)piperazin-1-

yl)acetate

16

3-(((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl)oxy)propanoic

acid

6.41 ± 0.45

17

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-((2-

hydroxyethyl)amino)propanoat

e

14.92 ± 1.08

18

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-

(dodecylamino)propanoate

29.87 ± 2.03

19

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-((2-hydroxy-2-

phenylethyl)amino)propanoate

10.16 ± 0.77

20

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-((1,3-

dihydroxypropan-2-

yl)amino)propanoate

7.53 ± 0.58

21

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-

(diethylamino)propanoate

38.21 ± 2.59

22

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-

morpholinopropanoate

4.18 ± 0.31
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23

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-(4-

methylpiperazin-1-

yl)propanoate

22.46 ± 1.62

24

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-(4-(2-

hydroxyethyl)piperazin-1-

yl)propanoate

5.89 ± 0.41

25

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-(piperazin-1-

yl)propanoate

27.35 ± 1.88

26

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-(4-

acetylpiperazin-1-

yl)propanoate

11.72 ± 0.85

27

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-(4-

benzoylpiperazin-1-

yl)propanoate

20.63 ± 1.49

28

((1R,2S,5R,7R,8R)-2,6,6,8-

tetramethyltricyclo[5.3.1.01,5]u

ndecan-8-yl) 3-(4-(tert-

butoxycarbonyl)piperazin-1-

yl)propanoate

9.27 ± 0.69

Note: The structures for the derivatives are described textually based on the modifications to

the parent cedrol molecule as detailed in the source publication. For full chemical structures,

please refer to the original research article.
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Experimental Protocols
In Vitro JAK3 Kinase Inhibition Assay
The inhibitory activity of the cedrol derivatives against JAK3 was determined using a

Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2] This method provides a

quantitative measure of kinase activity by detecting the phosphorylation of a substrate.

Materials:

Recombinant human JAK3 enzyme

Biotinylated peptide substrate

ATP (Adenosine triphosphate)

Europium-labeled anti-phospho-substrate antibody

Streptavidin-XL665

Assay buffer

Test compounds (cedrol derivatives)

384-well low volume microplates

HTRF-compatible microplate reader

Procedure:

A solution of the JAK3 enzyme, biotinylated peptide substrate, and the test compound at

various concentrations is prepared in the assay buffer.

The kinase reaction is initiated by the addition of ATP.

The reaction mixture is incubated at a specified temperature for a defined period to allow for

substrate phosphorylation.
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The reaction is stopped by the addition of a detection mixture containing the europium-

labeled anti-phospho-substrate antibody and Streptavidin-XL665.

The plate is incubated to allow for the binding of the detection reagents to the

phosphorylated substrate.

The HTRF signal is read on a compatible microplate reader. The signal is proportional to the

amount of phosphorylated substrate.

The percentage of inhibition is calculated for each concentration of the test compound, and

the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualization
Signaling Pathway of Cedrol Analogs in Inflammation
The following diagram illustrates the JAK-STAT signaling pathway, which is a key target for the

anti-inflammatory activity of the evaluated cedrol derivatives.[2] Cedrol and its analogs have

been shown to inhibit JAK3, thereby modulating downstream inflammatory responses.

Caption: JAK-STAT signaling pathway and the inhibitory action of cedrenol analogs.

Experimental Workflow for SAR Studies of Cedrenol
Analogs
This diagram outlines a general workflow for conducting structure-activity relationship studies of

cedrenol analogs, from synthesis to biological evaluation.

Caption: General workflow for SAR studies of cedrenol analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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